4-Oxoimidazolidine-2-carboxylic acid
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Overview
Description
4-Oxoimidazolidine-2-carboxylic acid is a heterocyclic amino acid derivative. It is structurally related to naturally occurring amino acids and has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes an imidazolidine ring with a carboxylic acid group and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxoimidazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino acids with phosgene in the presence of sodium bicarbonate. This reaction typically proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the deprotection of corresponding alkyl esters. These esters can be synthesized from asparagine derivatives using Hofmann degradation chemistry to modify the amide side chain .
Chemical Reactions Analysis
Types of Reactions: 4-Oxoimidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidine derivatives .
Scientific Research Applications
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: As a structural analogue of naturally occurring amino acids, it is used in the study of peptide hormones.
Mechanism of Action
The mechanism of action of 4-Oxoimidazolidine-2-carboxylic acid involves its role as a structural analogue of pyroglutamic acid. It interacts with various molecular targets, including peptide hormones and enzymes. For example, as a precursor to angiotensin converting enzyme inhibitors, it helps in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .
Comparison with Similar Compounds
Pyroglutamic Acid: A naturally occurring amino acid derivative that forms the N-termini of several biologically active peptides.
Imidapril: An angiotensin converting enzyme inhibitor used for the treatment of hypertension.
Uniqueness: 4-Oxoimidazolidine-2-carboxylic acid is unique due to its structural similarity to pyroglutamic acid and its role as both a precursor and metabolite of pharmaceutical compounds. This dual functionality makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62512-88-3 |
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Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-oxoimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(6-2)4(8)9/h3,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
GKVKQUTZPFMKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(N1)C(=O)O |
Origin of Product |
United States |
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